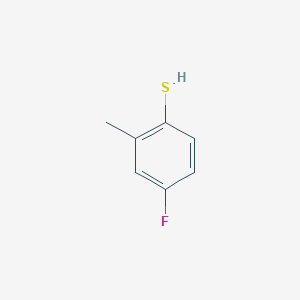

4-Fluoro-2-methylthiophenol

Description

Contextual Significance of Fluorinated Thiophenols in Modern Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgrsc.org This has led to a surge of interest in organofluorine chemistry, with fluorinated compounds finding widespread applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comchinesechemsoc.org Fluorinated thiophenols, a class of organosulfur compounds, are particularly valuable building blocks in organic synthesis. acs.orgrsc.org The presence of both a fluorine atom and a thiol group provides unique reactivity and makes them useful intermediates in the creation of complex molecules. rsc.orgsmolecule.com The high electronegativity and small size of the fluorine atom can influence the acidity of the thiol group, enhance metabolic stability, and improve membrane permeability in bioactive molecules. rsc.orgresearchgate.net Consequently, the development of new methods for the synthesis and application of fluorinated thiophenols is an active area of research. mdpi.comchinesechemsoc.org

Historical Development and Initial Academic Investigations of Substituted Thiophenols

Thiophenols, also known as mercaptobenzenes, are aromatic compounds containing a sulfhydryl (-SH) group attached to a benzene (B151609) ring. wikipedia.org The study of thiophenols and their derivatives has a long history, with early investigations focusing on their synthesis and basic reactivity. tandfonline.com One of the classic methods for preparing thiophenols is the Leuckart thiophenol reaction, which involves the diazotization of an aniline (B41778) followed by reaction with a xanthate. wikipedia.org Another common approach involves the reduction of sulfonyl chlorides. Over the years, research has expanded to include a wide variety of substituted thiophenols, with substituents altering the properties and reactivity of the core molecule. rsc.orgresearchgate.net For instance, the acidity of the S-H bond is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org The development of synthetic methods for ortho-substituted thiophenols has been of particular interest due to the steric and electronic effects these groups impart. scielo.br These early studies laid the groundwork for the more complex and targeted applications of substituted thiophenols seen in contemporary research.

Contemporary Research Landscape and Emerging Trends Pertaining to 4-Fluoro-2-methylthiophenol

Current research involving this compound is situated within the broader context of developing novel fluorinated organic compounds for various applications. mdpi.comnumberanalytics.com A significant trend is the synthesis of fluorinated analogues of existing therapeutic agents to improve their pharmacological profiles. acs.orgresearchgate.net The unique substitution pattern of this compound, with a fluorine atom at the 4-position and a methyl group at the 2-position, makes it a valuable synthon in medicinal chemistry. ossila.com Researchers are exploring its use in the creation of new enzyme inhibitors and receptor antagonists. ontosight.ai Another emerging area is the use of fluorinated thiophenols in materials science, for example, in the surface modification of quantum dots. rsc.org The development of more efficient and selective synthetic methods to access compounds like this compound and its derivatives is also a key focus. prepchem.com This includes the exploration of new catalytic systems and reaction conditions.

Scope and Objectives of Current Research Trajectories Involving this compound

The primary objectives of current research on this compound are centered on its application as a key intermediate in the synthesis of novel, high-value molecules. A major trajectory is its utilization in the development of new pharmaceuticals. ossila.com For example, it has been investigated as a building block for potent and selective receptor tyrosine kinase inhibitors. Another key objective is the exploration of its reactivity in various chemical transformations. This includes its participation in reactions such as nucleophilic substitution and coupling reactions to form more complex structures. smolecule.com Furthermore, there is an ongoing effort to develop and optimize synthetic routes to this compound itself, aiming for higher yields and more environmentally friendly processes. The overarching goal is to fully exploit the unique chemical properties conferred by its specific substitution pattern to create new functional molecules with enhanced properties.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-fluoro-2-methylbenzenethiol sigmaaldrich.com |

| CAS Number | 845823-04-3 sigmaaldrich.com |

| Molecular Formula | C₇H₇FS sigmaaldrich.com |

| Molecular Weight | 142.2 g/mol sigmaaldrich.com |

| Physical Form | Colorless to light yellow liquid sigmaaldrich.com |

| Storage Temperature | 2-8°C under an inert atmosphere sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKNCCBACRDOAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374621 | |

| Record name | 4-Fluoro-2-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-04-3 | |

| Record name | 4-Fluoro-2-methylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845823-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845823-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Fluoro 2 Methylthiophenol and Its Precursors

Established Synthetic Pathways for Substituted Aromatic Thiols

Traditional methods for the synthesis of substituted aromatic thiols, including 4-Fluoro-2-methylthiophenol, often rely on multi-step conversions starting from readily available halogenated aromatic compounds. These pathways, while well-established, can sometimes involve harsh reaction conditions.

Multi-Step Conversions from Halogenated Aromatics

A common strategy for the synthesis of aromatic thiols involves the transformation of halogenated aromatic precursors. For instance, a patented process for the preparation of 4-fluorothiophenol, a related compound, starts with 4-fluorobenzenesulphonyl chloride. This precursor is first reacted with sodium hydrogen sulphite to form sodium 4-fluorobenzenesulphinate. The subsequent reduction of this intermediate with sulphur dioxide yields 4,4'-difluorodiphenyl disulphide. Finally, this disulfide is reduced to 4-fluorothiophenol. google.comgoogle.com This multi-step approach, while effective, highlights the multi-stage nature of traditional synthetic routes.

Another example involves the synthesis of N-(4-Chloro-3-mercaptophenyl)picolinamide, a thiophenol precursor. The synthesis begins with the chlorosulfonation of 1-chloro-4-nitrobenzene to produce 2-chloro-5-nitrobenzenesulfonyl chloride. This is followed by a two-step reduction of both the nitro and sulfonyl chloride groups to yield the desired thiophenol. nih.gov Such multi-step syntheses often require careful control of reaction conditions at each stage to ensure high yields and purity.

Thiolation Reactions via Disulfide Intermediates

A frequently employed method for the preparation of thiophenols involves the formation and subsequent reduction of a disulfide intermediate. This approach is particularly useful as disulfides are often more stable and easier to handle than the corresponding thiols.

The table below summarizes typical conditions for the reduction of a disulfide intermediate to a thiophenol, based on a patented process for 4-fluorothiophenol.

| Parameter | Value |

| Starting Material | 4,4'-difluorodiphenyl disulphide |

| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄) |

| Solvent | Isopropanol/Water or Methanol/Water |

| Temperature | 70-82 °C |

| Yield | up to 98.5% |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy. For the synthesis of this compound, this has led to the exploration of catalytic systems and alternative energy sources.

Palladium-Catalyzed Thiolation Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and their application in the formation of carbon-sulfur bonds is well-documented. These reactions offer a direct route to aryl thiols and their derivatives from aryl halides or triflates.

The regioselectivity of these reactions can be finely tuned. For instance, the C2-selective cross-coupling of 2,4-dihalopyrimidines with thiols has been achieved using palladium(II) precatalysts with bulky N-heterocyclic carbene ligands. nih.gov While not a direct synthesis of this compound, this demonstrates the potential for precise control in palladium-catalyzed C-S bond formation. The development of these catalytic systems allows for the coupling of a wide range of aryl halides with various thiols under relatively mild conditions.

Copper-Mediated Synthesis Strategies

Copper-catalyzed C-S cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems. These methods often exhibit high functional group tolerance and can be performed under milder conditions.

A notable example is the copper-catalyzed direct synthesis of aryl thiols from aryl iodides using sodium sulfide (B99878) as the sulfur source, with a catalytic amount of 1,2-ethanedithiol. organic-chemistry.org This method has been shown to be effective for a variety of aryl iodides, affording the corresponding thiols in good to excellent yields. Another approach involves the copper-catalyzed trifluoromethylthiolation of aryl bromides and iodides, which can be facilitated by various directing groups. nih.gov The choice of solvent can significantly impact the reaction conditions, with some couplings proceeding at room temperature in DMF. nih.gov

The development of copper-mediated fluorination of aryl iodides also presents a potential pathway for the synthesis of fluorinated aromatic compounds, which could serve as precursors to the target thiophenol. nih.gov

Electrosynthesis and Biocatalytic Integrations

Electrosynthesis is gaining traction as a green chemistry tool because it often avoids the need for chemical oxidants or reductants, using electricity to drive chemical transformations. The electrochemical synthesis of β-keto sulfonyl fluorides via radical fluorosulfonylation of vinyl triflates highlights the potential of electrosynthesis in forming sulfur-fluorine containing compounds. organic-chemistry.org While not a direct route to thiophenols, it demonstrates the application of electrochemical methods in organosulfur chemistry.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. The biotransformation of aromatic compounds, including fluorinated analogues, has been explored. nih.gov While specific biocatalytic routes to this compound are not yet well-established, the field of fluorine biocatalysis is expanding. nih.gov Enzymes are being engineered to accept fluorinated precursors, opening up possibilities for the future biocatalytic production of complex fluorinated molecules. nih.gov

Regioselectivity and Stereoselectivity Considerations in Fluorinated Thiophenol Synthesis

The synthesis of specifically substituted aromatic compounds like this compound requires precise control over the placement of functional groups on the benzene (B151609) ring, a concept known as regioselectivity. In the context of fluorinated thiophenols, regioselectivity is paramount to ensure the desired isomer is formed. The directing effects of the substituents already present on the aromatic ring—in this case, fluorine and a methyl group—play a critical role. For instance, in reactions involving electrophilic aromatic substitution, the interplay between the ortho-, para-directing methyl group and the ortho-, para-directing but deactivating fluorine atom guides the position of incoming electrophiles.

Conversely, in nucleophilic aromatic substitution (SNAr) pathways, typically used to introduce the thiol group by displacing a halogen, the regiochemical outcome is governed by the ability of substituents to stabilize the negative charge of the Meisenheimer complex intermediate. A strongly electron-withdrawing group like fluorine is essential for activating the ring towards nucleophilic attack.

Several synthetic strategies leverage these principles to achieve high regioselectivity:

Directed Ortho-Metalation (DoM): This powerful technique involves using a directing group to deliver a strong base (like n-butyllithium) to a specific adjacent position, leading to deprotonation. The resulting aryllithium species can then react with a sulfur electrophile (e.g., elemental sulfur followed by reduction) to introduce the thiol group regioselectively.

Copper-Catalyzed C-S Coupling: Methods using copper catalysts to couple aryl halides with a sulfur source are common for thiophenol synthesis. organic-chemistry.org The regioselectivity is predetermined by the substitution pattern of the starting aryl halide. For example, starting with 1,4-difluoro-2-methylbenzene would lead to a different isomeric product than starting with 4-bromo-1-fluoro-3-methylbenzene.

Newman-Kwart Rearrangement: This thermal rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates provides an indirect method to synthesize thiophenols. The regiochemistry is set by the initial synthesis of the precursor phenol.

While regioselectivity is crucial for obtaining the correct constitutional isomer, stereoselectivity relates to the three-dimensional arrangement of atoms. The target molecule, this compound, is achiral and possesses no stereocenters, making stereoselectivity a non-factor in its direct synthesis. However, in the broader context of synthesizing more complex fluorinated thiophenol derivatives that may contain chiral centers, stereoselective control becomes essential. researchgate.net Methodologies such as asymmetric catalysis would be required to produce a single enantiomer or diastereomer of a chiral fluorinated thiophenol. researchgate.netcas.cn The development of stereospecific fluorination techniques, for instance, is a key area of research for creating chiral fluorinated building blocks. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is a critical step in synthetic organic chemistry to maximize product yield, minimize reaction time, and reduce the formation of byproducts. For the synthesis of this compound and its precursors, several parameters can be systematically adjusted. The choice of solvent, catalyst, temperature, and reaction time can profoundly influence the outcome of the synthesis. researchgate.netscielo.br

Key Optimization Parameters:

Solvent: The solvent can affect reactant solubility and reaction rate. For C-S coupling reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are often employed. organic-chemistry.orggoogle.com In other transformations, solvents such as ethanol (B145695), acetonitrile, or tetrahydrofuran (B95107) (THF) might be optimal. researchgate.net The selection of an appropriate solvent is often the first step in the optimization process. researchgate.net

Catalyst System: In many modern synthetic methods for creating thiophenols, a catalyst is essential. Copper(I) iodide (CuI) is a frequently used catalyst for coupling aryl iodides with a sulfur source. organic-chemistry.org Optimizing the catalyst loading is crucial; using too little may result in a slow or incomplete reaction, while an excess can sometimes lead to diminished yields or increased side reactions. researchgate.net

Temperature: Reaction temperature directly impacts the reaction rate. While some reactions proceed efficiently at room temperature, others require heating under reflux to overcome the activation energy barrier. researchgate.net A systematic study of temperature can identify the minimum required for an efficient transformation, saving energy and preventing potential degradation of products at higher temperatures.

Reaction Time: Monitoring the reaction's progress over time (e.g., by thin-layer chromatography or gas chromatography) allows for the determination of the optimal duration. Extending the reaction time unnecessarily can lead to the formation of undesired byproducts, while stopping it too early results in incomplete conversion of starting materials. scielo.br For certain silver(I)-promoted oxidative couplings, reaction times have been successfully reduced from 20 hours to 4 hours without a significant loss in yield by optimizing other parameters. scielo.br

A structured approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the relationships between these variables and identify the global optimal conditions with a minimal number of experiments.

Table 1: Impact of Reaction Parameters on Synthesis Yield This table presents hypothetical data based on established optimization principles to illustrate the effect of varying conditions on the yield of a generic C-S coupling reaction to form an aryl thiol.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (5) | Toluene | 80 | 24 | 45 |

| 2 | CuI (10) | Toluene | 80 | 24 | 62 |

| 3 | CuI (10) | DMF | 80 | 12 | 75 |

| 4 | CuI (10) | DMF | 100 | 12 | 88 |

| 5 | Pd(OAc)₂ (5) | Dioxane | 100 | 12 | 55 |

| 6 | CuI (10) | DMF | 100 | 8 | 91 |

| 7 | CuI (15) | DMF | 100 | 8 | 85 |

Advanced Purification and Isolation Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research and as a precursor for further synthesis, where impurities could interfere with subsequent reactions. Achieving research-grade purity (>98-99%) often requires a combination of purification techniques to remove unreacted starting materials, reagents, catalysts, and byproducts.

Primary and Advanced Purification Methods:

Extraction: A fundamental workup procedure involves liquid-liquid extraction. Given the acidic nature of the thiol proton, an acid-base extraction is highly effective. The crude reaction mixture, dissolved in an organic solvent (e.g., ethyl acetate), can be washed with an aqueous base (e.g., sodium hydroxide). The thiophenol is deprotonated to form a water-soluble sodium thiolate salt, which partitions into the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer is then separated and re-acidified (e.g., with HCl) to precipitate the purified thiophenol, which can be recovered by extraction back into an organic solvent.

Distillation: For liquid or low-melting solid thiophenols, distillation is a powerful purification method. google.com Vacuum distillation is particularly useful as it allows the compound to boil at a lower temperature, preventing thermal decomposition that might occur at atmospheric pressure. This technique is effective at separating compounds with different boiling points.

Flash Column Chromatography: This is one of the most common and versatile techniques for purifying organic compounds in a research setting. nih.gov The crude material is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase) of appropriate polarity is then passed through the column. Compounds separate based on their differential adsorption to the silica gel. For a moderately polar compound like this compound, a non-polar solvent system such as a mixture of hexane and ethyl acetate would likely be effective. nih.gov

Recrystallization: If the final product is a solid, recrystallization is an excellent method for achieving very high purity. The technique involves dissolving the crude solid in a minimum amount of a hot solvent in which it has high solubility, and then allowing the solution to cool slowly. The pure compound will preferentially crystallize out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

The selection of the appropriate purification strategy or sequence of techniques depends on the physical properties of the target compound and the nature of the impurities present.

Table 2: Summary of Purification Techniques for Thiophenols

| Technique | Principle of Separation | Applicability | Typical Purity Achieved |

| Acid-Base Extraction | Difference in acidity | Separation of acidic thiophenols from neutral/basic impurities | Good for initial cleanup |

| Vacuum Distillation | Difference in boiling points | Purifying liquids or low-melting solids | >98% |

| Flash Chromatography | Differential adsorption to a stationary phase | Highly versatile for most non-volatile organic compounds | >99% |

| Recrystallization | Difference in solubility at varying temperatures | Purifying crystalline solids | >99.5% |

Chemical Reactivity and Transformational Chemistry of 4 Fluoro 2 Methylthiophenol

Nucleophilic Reactivity of the Thiol Moiety

The sulfur atom of the thiol group (-SH) in 4-Fluoro-2-methylthiophenol is highly nucleophilic, a characteristic property of thiols. Deprotonation with a base further enhances this nucleophilicity by forming the corresponding thiolate anion, which is a potent soft nucleophile. This reactivity is central to many of its characteristic transformations.

The thiol group readily participates in nucleophilic substitution reactions with various electrophiles.

Alkylation: In the presence of a base, this compound can be easily S-alkylated by reacting with alkyl halides to form thioethers (sulfides). The reaction typically proceeds via an SN2 mechanism. The choice of base and solvent is crucial for optimizing reaction conditions, with common systems including sodium hydroxide (B78521) in ethanol (B145695) or potassium carbonate in a polar aprotic solvent like DMF.

Illustrative Alkylation Reactions

| Electrophile | Base | Solvent | Product | Typical Yield |

|---|---|---|---|---|

| Methyl Iodide | K2CO3 | DMF | 4-Fluoro-2-methylthioanisole | >95% |

| Benzyl Bromide | NaOH | Ethanol/H2O | Benzyl (4-fluoro-2-methylphenyl) sulfide (B99878) | >90% |

| Propargyl Bromide | NaH | THF | (4-Fluoro-2-methylphenyl)(prop-2-yn-1-yl)sulfide | ~85% |

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides yields S-thioesters. These reactions are typically rapid and can be performed using a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl produced when acyl chlorides are used. Thioesters are valuable intermediates in organic synthesis, known for their role in forming carbon-carbon bonds. nih.gov

As a potent nucleophile, the thiolate derived from this compound readily undergoes conjugate addition to electron-deficient alkenes, a reaction commonly known as the sulfa-Michael or thia-Michael addition. nih.govacsgcipr.org This reaction is a highly efficient and atom-economical method for forming carbon-sulfur bonds. acsgcipr.org It is particularly effective with α,β-unsaturated carbonyl compounds (enones), nitriles, and sulfones. nih.govrsc.orgnih.gov

The reaction can be catalyzed by a base, which generates the reactive thiolate, or in some cases, can proceed without a catalyst, particularly with highly reactive Michael acceptors. acs.org This transformation is of significant interest for creating complex molecules in medicinal and materials chemistry. nih.govacsgcipr.org

Representative Michael Addition

| Michael Acceptor | Catalyst | Solvent | Product |

|---|---|---|---|

| Methyl Acrylate | Triethylamine | THF | Methyl 3-((4-fluoro-2-methylphenyl)thio)propanoate |

| Cyclohex-2-en-1-one | DBU | Acetonitrile | 3-((4-fluoro-2-methylphenyl)thio)cyclohexan-1-one |

| Acrylonitrile | None (neat) | None | 3-((4-fluoro-2-methylphenyl)thio)propanenitrile |

The synthesis of thioethers (sulfides) is one of the most fundamental transformations of this compound. While S-alkylation (as discussed in 3.1.1) is the most direct route, other methods can also be employed. For instance, transition-metal-catalyzed reactions can couple the thiol with partners like organic halides, although direct alkylation is often more straightforward for simple thioether synthesis. The resulting thioethers are stable compounds that can serve as key intermediates for further functionalization. For example, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, significantly altering the electronic properties and reactivity of the molecule.

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the three existing substituents: the thiol (-SH), the methyl group (-CH₃), and the fluorine atom (-F).

-SH (Thiol): A strongly activating, ortho, para-directing group.

-CH₃ (Methyl): An activating, ortho, para-directing group.

-F (Fluoro): A weakly deactivating, ortho, para-directing group.

The powerful activating and directing effect of the thiol group is expected to dominate the reaction's regioselectivity. The positions ortho (position 3) and para (position 5) to the thiol group are electronically activated.

Position 5: This position is para to the -SH group, para to the -CH₃ group, and meta to the -F atom. It is sterically accessible and electronically enriched by two activating groups, making it a highly probable site for substitution.

Position 3: This position is ortho to both the -SH and -CH₃ groups. While electronically activated, it is more sterically hindered, which may reduce its reactivity compared to position 5.

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation are predicted to yield the 5-substituted isomer as the major product. organic-chemistry.orgwikipedia.org

Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Catalyst | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃ | H₂SO₄ | 4-Fluoro-2-methyl-5-nitrothiophenol |

| Bromination | Br₂ | FeBr₃ | 5-Bromo-4-fluoro-2-methylthiophenol |

| Acylation | Acetyl Chloride | AlCl₃ | 1-(5-Fluoro-2-mercapto-4-methylphenyl)ethan-1-one |

Cross-Coupling Reactions Involving this compound Derivatives

Modern palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the C-F bond can participate in cross-coupling, it typically requires harsh conditions. researchgate.netmdpi.com A more common strategy involves converting this compound into a derivative, such as an aryl halide or an organoboron reagent, that is amenable to standard coupling protocols.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a premier method for constructing biaryl structures. organic-synthesis.comnih.govkashanu.ac.ir To utilize this compound in this reaction, it can be transformed into either a boronic acid/ester derivative or a halide derivative.

A plausible synthetic route involves first protecting the thiol via methylation to form 4-fluoro-2-methylthioanisole. This stable thioether can then be subjected to ortho-lithiation directed by the methylthio group, followed by quenching with a borate (B1201080) ester to generate a boronic ester. Alternatively, electrophilic halogenation (as described in 3.2) could install a bromine or iodine atom, creating a suitable coupling partner.

This boronic acid derivative, (4-fluoro-2-(methylthio)phenyl)boronic acid , could then be coupled with various aryl or vinyl halides under standard Suzuki-Miyaura conditions to access a wide array of complex molecules. tcichemicals.comnbinno.com

Hypothetical Suzuki-Miyaura Coupling Scheme

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| (4-Fluoro-2-(methylthio)phenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 4'-Methoxy-5-fluoro-2'-(methylthio)-[1,1'-biphenyl] |

| 5-Bromo-4-fluoro-2-methylthioanisole | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 5-Fluoro-2-(methylthio)-5'-phenyl-[1,1'-biphenyl] |

This strategic functionalization underscores the value of this compound as a precursor for constructing elaborate molecular architectures relevant to pharmaceuticals and materials science. nih.govsemanticscholar.org

Stille Coupling and Other Organometallic Transformations

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org While specific literature detailing the Stille coupling of this compound is not prevalent, its reactivity can be inferred from the well-established principles of this transformation. For the reaction to proceed, the thiophenol would first need to be converted into a suitable electrophile, typically an aryl halide or triflate. The resulting aryl electrophile could then be coupled with various organostannane reagents.

The general mechanism for the Stille coupling involves a catalytic cycle that begins with the oxidative addition of the aryl halide (derived from this compound) to a Pd(0) complex. wikipedia.org This is followed by a transmetalation step with the organostannane reagent and concludes with reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Key factors influencing the success of Stille couplings include the choice of palladium catalyst, ligands, solvents, and additives. Sterically hindered, electron-rich phosphine (B1218219) ligands often accelerate the coupling process. harvard.edu Additives such as copper(I) iodide (CuI) can significantly increase the reaction rate, sometimes by a factor of over 100. harvard.eduorganicreactions.org Fluoride ions can also be used as additives to form hypervalent tin species, which can enhance reactivity. harvard.edumsu.edu

A common side reaction is the homocoupling of the organostannane reagent. wikipedia.org Careful optimization of reaction conditions is crucial to minimize this and other side reactions. The table below summarizes typical conditions employed in Stille cross-coupling reactions.

| Temperature | 60 - 140 °C | Provides energy to overcome activation barriers; higher temperatures can lead to side reactions. |

Other organometallic transformations applicable to aryl thiols often involve their conversion to diaryl sulfides or other derivatives through cross-coupling reactions, although these typically proceed via different mechanisms than the Stille reaction.

Oxidative Transformations of the Thiol Group

The sulfur atom in the thiol group of this compound is susceptible to oxidation, allowing for the formation of various sulfur-containing functional groups with higher oxidation states.

The oxidation of thiols first requires conversion to a thioether (sulfide), as direct oxidation of a thiol often leads to disulfide formation. Assuming the methylthio group (-SCH₃) is the site of oxidation, it can be sequentially oxidized first to a sulfoxide and then to a sulfone. This is a fundamental transformation in organosulfur chemistry. researchgate.net

A wide array of oxidizing agents can be employed for this purpose. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. nih.gov Hydrogen peroxide (H₂O₂) is a common, environmentally friendly oxidant. researchgate.netnih.gov The selectivity for sulfoxide versus sulfone can be controlled by the stoichiometry of H₂O₂, reaction time, temperature, and the use of catalysts. nih.gov For example, using one equivalent of the oxidant under mild conditions typically favors the sulfoxide, while an excess of the oxidant and more forcing conditions will yield the sulfone. organic-chemistry.org

Various catalytic systems have been developed to improve the selectivity of sulfide oxidation. Tantalum carbide and niobium carbide have been shown to selectively catalyze oxidations with H₂O₂ to yield sulfoxides and sulfones, respectively. organic-chemistry.org Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) and Selectfluor are also highly effective for these transformations. organic-chemistry.org

Table 2: Reagents for Oxidation of Sulfides to Sulfoxides and Sulfones

| Reagent | Conditions | Primary Product |

|---|---|---|

| H₂O₂ (1 equiv.) | Acetic acid, room temp. | Sulfoxide nih.gov |

| H₂O₂ (>2 equiv.) | Niobium carbide catalyst | Sulfone organic-chemistry.org |

| m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C to room temp. | Sulfoxide |

| m-CPBA (>2 equiv.) | CH₂Cl₂, room temp. | Sulfone organic-chemistry.org |

| Selectfluor | H₂O, room temp. | Sulfone organic-chemistry.org |

The thiol group of this compound can undergo oxidation to form a symmetrical disulfide, 4,4'-difluoro-2,2'-bis(methylthio)diphenyl disulfide. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules and the removal of two hydrogen atoms. This transformation is a central part of thiol-disulfide redox chemistry. mdpi.com

Disulfide formation can be achieved through various oxidative methods. Mild oxidizing agents such as iodine (I₂) in the presence of a base, or exposure to air (autoxidation), particularly in the presence of metal catalysts, can facilitate this conversion. Thiol-disulfide exchange is another key process where a thiolate anion attacks a disulfide bond, resulting in a new thiol and a new disulfide. nih.gov This dynamic equilibrium is fundamental in biological systems and can be utilized in materials chemistry. mdpi.com

The reduction of the resulting disulfide back to the parent thiol can be accomplished using various reducing agents. Common lab-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and dithiothreitol (B142953) (DTT). mdpi.comgoogle.com This reversible redox chemistry is a hallmark of thiol and disulfide compounds.

Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanistic studies on reactions involving thiophenols often focus on identifying the key intermediates and transition states. In the context of organometallic catalysis, such as the Stille reaction, the mechanism is generally understood to proceed through a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.org

For oxidative transformations, the reaction pathways can be more complex. The oxidation of thiols to disulfides can proceed through radical mechanisms or via nucleophilic attack of a thiolate on an activated sulfur species. The oxidation of the related thioether to a sulfoxide and then a sulfone involves the stepwise addition of oxygen atoms to the sulfur center. Intermediates in thiol reactions with reactive oxygen species can include transient and often unobservable species like sulfenic acids (RSOH). nih.gov The use of specialized molecular scaffolds and techniques like ¹⁹F NMR can help in monitoring and characterizing such elusive intermediates in reactions of fluorinated thiols. nih.gov

In nucleophilic aromatic substitution (SₙAr) reactions, where a thiolate might act as a nucleophile, the mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. frontiersin.org The stability of this intermediate and the nature of the leaving group are critical in determining the reaction outcome.

Kinetic studies provide quantitative data on reaction rates and help to elucidate mechanisms. The rate of a reaction involving this compound would be influenced by the electronic properties of its substituents. The fluorine atom is strongly electron-withdrawing, while the methylthio group is generally considered weakly electron-donating or -withdrawing depending on its interaction with the aromatic ring.

In SₙAr reactions, the rate is dependent on the nucleophilicity of the thiol (or more accurately, the thiolate anion) and the electrophilicity of the aromatic partner. frontiersin.org A detailed kinetic study of the para-fluoro thiol reaction (PFTR) has shown that the reaction rate is significantly influenced by solvent polarity, with more polar solvents like DMF leading to faster rates. researchgate.net Such studies often reveal potential side reactions, like disulfide formation, which can compete with the desired reaction pathway. researchgate.net

The determination of reaction rates often involves monitoring the change in concentration of a reactant or product over time using techniques such as UV-Vis or NMR spectroscopy. frontiersin.orgnih.gov Plotting the observed rate constant (k_obs) against the concentration of a reactant can help determine the order of the reaction and calculate the rate constants for individual steps, such as association and dissociation in binding events. nih.gov For reactions involving fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for kinetic analysis due to its high sensitivity and the wide chemical shift range of fluorine. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Methylthiophenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Thiophenol Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. For a fluorinated thiophenol system like 4-fluoro-2-methylthiophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, including two-dimensional techniques, would be essential for unambiguous characterization.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, one would expect to observe signals for the aromatic protons and the methyl protons. The chemical shifts (δ) of these signals, their integration values (number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons and the fluorine atom would be critical for assigning the structure.

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for each of the seven carbon atoms (six aromatic and one methyl). The chemical shifts of these carbons are highly dependent on their electronic environment. The carbon atom bonded to the fluorine would exhibit a characteristic large coupling constant (¹JCF), and smaller couplings would be observed for carbons two (²JCF) and three (³JCF) bonds away. magritek.comlibretexts.org

Hypothetical ¹H and ¹³C NMR Data Table for this compound: Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

Fluorine-19 (¹⁹F) NMR for Fluorinated Aromatic Systems

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. huji.ac.ilnih.govcolorado.edu A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine on the aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons (³JHF). nih.gov

Hypothetical ¹⁹F NMR Data Table for this compound: Specific chemical shift and coupling constant data for this compound are not available in the searched literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the methyl group and the aromatic ring, and for assigning the quaternary (non-protonated) carbon atoms.

Mass Spectrometry (MS) in Elucidating Molecular Structure and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₇FS), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. rsc.org

Hypothetical HRMS Data Table for this compound:

| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

|---|

Electrospray Ionization (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

ESI-MS/MS (Tandem Mass Spectrometry) involves the ionization of the molecule followed by the fragmentation of a selected ion. The resulting fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. charite.despectrabase.com

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. For a pure sample of this compound, GC-MS would provide its retention time and a mass spectrum. The fragmentation pattern observed under electron ionization (EI) in GC-MS would be characteristic of the molecule's structure and would likely involve fragmentation of the aromatic ring and the methylthio group.

Hypothetical Fragmentation Data Table for this compound: A detailed table of fragmentation patterns and corresponding m/z values from ESI-MS/MS or GC-MS cannot be generated without experimental data.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule. thermofisher.com For a vibration to be IR active, it must induce a change in the molecule's dipole moment. thermofisher.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. thermofisher.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. thermofisher.com Together, these two techniques provide complementary information, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. thermofisher.com

For this compound, one would expect to observe:

S-H Stretching: A weak absorption band in the IR spectrum typically in the region of 2550-2600 cm⁻¹.

C-S Stretching: This vibration is often weak and appears in the fingerprint region of the IR spectrum, generally between 600-800 cm⁻¹.

C-F Stretching: A strong absorption band in the IR spectrum, usually found in the 1250-1000 cm⁻¹ region, is characteristic of the C-F bond. For instance, in 2-fluorothiophenol, C-F stretching vibrations are assigned to peaks at 1265 cm⁻¹ and 1221 cm⁻¹. researchgate.net

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring usually give rise to a group of bands in the 1450-1600 cm⁻¹ region. In 2-fluorothiophenol, these are observed at 1581 cm⁻¹ and 1475 cm⁻¹. researchgate.net

CH₃ Vibrations: The methyl group will exhibit symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹, as well as bending vibrations at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of spectral bands. nih.govscielo.org.mx

Table 1: Representative Vibrational Frequencies for Substituted Thiophenols

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| S-H Stretch | 2550 - 2600 | General Thiols |

| Aromatic C=C Stretch | 1475, 1581 | 2-Fluorothiophenol researchgate.net |

| C-F Stretch | 1221, 1265 | 2-Fluorothiophenol researchgate.net |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

As of the latest literature survey, a specific crystal structure for this compound has not been reported. However, the principles of X-ray diffraction would allow for a detailed solid-state structural analysis if suitable crystals were obtained. Such an analysis would provide invaluable information on:

Molecular Conformation: The preferred orientation of the thiol (-SH) and methyl (-CH₃) groups relative to the fluorinated benzene ring.

Intermolecular Interactions: The presence of non-covalent interactions such as hydrogen bonding (e.g., S-H···S or S-H···F interactions) and π-π stacking between aromatic rings, which govern the packing of molecules in the crystal lattice.

Bond Parameters: Precise measurements of C-S, C-F, C-C, and C-H bond lengths and angles, which can be compared with theoretical calculations and data from related structures.

For example, crystallographic studies on other substituted thiophene (B33073) derivatives have provided detailed insights into their molecular planarity and intermolecular halogen interactions. elsevierpure.com The refinement of crystal structures for various organic molecules allows for the unequivocal determination of their stereochemistry and conformation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring. The substitution of the benzene ring with fluoro, methyl, and methylthio groups will influence the energies of the molecular orbitals and thus shift the absorption maxima compared to unsubstituted benzene.

Studies on para-substituted thiophenols have shown that UV excitation leads to S-H bond fission through population of a dissociative ¹πσ* potential energy surface. acs.org The electronic transitions and subsequent photodissociation dynamics are sensitive to the nature and position of the substituents. For instance, the photodissociation dynamics of ortho-substituted thiophenols, including 2-fluorothiophenol, are influenced by the topology of the excited-state potential energy surface, which is altered by the ortho-substituent. acs.org

The UV-vis absorption spectrum of 4-chlorothiophenol (B41493) shows a characteristic absorption pattern that can be compared to what might be expected for this compound. researchgate.net The presence of the sulfur atom with its lone pairs of electrons can also give rise to n → π* transitions, which are typically weaker than π → π* transitions.

Table 2: UV Absorption Maxima for Related Substituted Thiophenols

| Compound | λmax (nm) | Solvent/Phase | Reference |

|---|---|---|---|

| p-Fluorothiophenol | ~240-265 | Gas Phase | acs.org |

| p-Methylthiophenol | ~240-265 | Gas Phase | acs.org |

| 2-Fluorothiophenol | 243 (excitation) | Gas Phase | acs.org |

Computational and Theoretical Investigations of 4 Fluoro 2 Methylthiophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and determine the molecule's energetic and geometric properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For 4-Fluoro-2-methylthiophenol, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its ground state properties. nih.gov

This analysis would yield the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. Other key properties, such as the total electronic energy, dipole moment, and electrostatic potential map, would also be calculated. These findings are crucial for understanding the molecule's stability and intermolecular interactions.

Interactive Table: Hypothetical DFT-Calculated Ground State Properties of this compound (Note: The following data is illustrative and not based on actual published research.)

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | -n Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | n Debye | B3LYP/6-311++G(d,p) |

| C-F Bond Length | n Å | B3LYP/6-311++G(d,p) |

| C-S Bond Length | n Å | B3LYP/6-311++G(d,p) |

| S-H Bond Length | n Å | B3LYP/6-311++G(d,p) |

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are not parameterized with experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a systematically improvable approach to the electronic structure. For a molecule like this compound, high-level ab initio calculations would offer a very accurate determination of its electronic energy and properties, serving as a benchmark for less computationally expensive methods like DFT.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Frontier Orbitals)

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

An analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the likely sites for nucleophilic and electrophilic attack. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. irjweb.com

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. rsc.orggithub.io The calculations would involve optimizing the molecule's geometry and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach to compute the magnetic shielding tensors for each nucleus. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) or CFCl₃, can be compared with experimental spectra to confirm assignments. Predicting ¹⁹F NMR shifts is particularly useful due to the high sensitivity of the fluorine nucleus to its electronic environment. nih.gov

Theoretical Vibrational Spectra Analysis

Theoretical calculations are used to predict the infrared (IR) and Raman spectra of a molecule. ekb.eg For this compound, a frequency calculation would be performed on the optimized geometry, typically using DFT. This analysis yields a set of vibrational modes, each with a specific frequency and intensity. mdpi.com These theoretical frequencies correspond to molecular motions such as C-H stretching, C=C ring vibrations, C-F stretching, and S-H bending. By comparing the calculated vibrational spectrum with experimental IR and Raman data, a detailed assignment of the observed spectral bands can be made, providing a thorough understanding of the molecule's vibrational properties. nih.gov

Interactive Table: Hypothetical Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual published research.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity |

|---|---|---|---|

| S-H Stretch | n | Medium | Strong |

| Aromatic C-H Stretch | n | Strong | Medium |

| C=C Ring Stretch | n | Strong | Strong |

| C-F Stretch | n | Very Strong | Weak |

| C-S Stretch | n | Medium | Medium |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to dissect reaction mechanisms at a molecular level. For a compound like this compound, theoretical studies would offer profound insights into its reactivity, the stability of its intermediates, and the energy barriers it must overcome to react.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a set of atoms as a function of their geometric positions. wikipedia.orglibretexts.org It provides a theoretical landscape over which a chemical reaction proceeds, connecting reactants, transition states, intermediates, and products. libretexts.org

For a reaction involving this compound, mapping the PES would involve:

Identifying Stationary Points: The first step is to locate the key stationary points on the PES using quantum mechanical methods like Density Functional Theory (DFT). These points include the reactants and products (energy minima) and, crucially, the transition states (saddle points). libretexts.org A transition state represents the highest energy barrier along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. libretexts.org

Calculating Reaction Pathways: By tracing the path of steepest descent from a transition state, chemists can confirm that it correctly connects the intended reactants and products. This path is known as the Intrinsic Reaction Coordinate (IRC).

Visualizing the Landscape: While a full PES for a molecule like this compound would be multidimensional (3N-6 dimensions, where N is the number of atoms), it is often simplified into 2D or 3D plots. These plots typically show energy as a function of one or two key geometric parameters, such as the distances of bonds being formed or broken. wikipedia.org

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a key reaction for aryl fluorides, the PES would detail the energy changes as the nucleophile attacks the carbon bearing the fluorine atom and as the fluorine atom departs. A study on the reaction of thiophene (B33073) with molecular oxygen used ab initio methods to map the PES, identifying transition states for hydrogen abstraction and addition/elimination pathways and calculating the energy barriers for each. researchgate.net Such an analysis for this compound would reveal the most favorable reaction pathways and the energies required to initiate them.

Solvent Effects in silico

Solvent can dramatically influence reaction rates and mechanisms. Computational models, or in silico methods, are used to simulate these effects. There are two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute's energy.

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation. This is computationally more intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing transition states or intermediates.

A computational study on the Diels-Alder reaction of hexafluoro-2-butyne (B1329351) with furan (B31954) derivatives used DFT with the B3LYP functional to investigate the reaction in the gas phase and in different solvents like water, acetonitrile, and THF. nih.gov The calculations showed how the Gibbs free energy of the reaction changed in each solvent, demonstrating the solvent's role in the reaction's feasibility. nih.gov A similar in silico investigation for this compound would involve calculating the energies of reactants, transition states, and products in various solvents to predict how the environment affects its reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. pitt.edu By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, offering insights into conformational flexibility and non-covalent interactions that are often inaccessible by static calculations alone. nih.gov

For this compound, an MD simulation would typically involve:

Defining a force field (a set of parameters describing the potential energy of the atoms).

Placing one or more molecules in a simulation box, often filled with a solvent like water.

Simulating the system's evolution over time (from nanoseconds to microseconds), tracking the position and velocity of every atom.

Conformational Analysis: The phenyl ring and the methylthiophenol group are subject to rotational motion. MD simulations can explore the accessible conformational space of the molecule, revealing the most stable (lowest energy) conformations and the energy barriers between them. pitt.edu For example, simulations can determine the preferred dihedral angles of the C-S-C-H bond and how these change over time. A study on fluorinated tetrahydrothiopyran (B43164) derivatives used quantum chemical simulations to elucidate the pivotal role of electrostatic and hyperconjugative interactions in stabilizing specific conformers. researchgate.net

Intermolecular Interactions: MD simulations excel at characterizing the non-covalent interactions between molecules. By analyzing the trajectories from a simulation of this compound in a solvent, one could identify and quantify:

Hydrogen Bonds: If protic solvents or other suitable molecules are present.

Van der Waals Interactions: Which are crucial for understanding how molecules pack together.

π-π Stacking: Interactions between the aromatic rings of two this compound molecules.

Research Applications of 4 Fluoro 2 Methylthiophenol and Its Derivatives

Application in Pharmaceutical and Medicinal Chemistry Research

The strategic incorporation of fluorine and sulfur-containing moieties into organic molecules is a well-established strategy in pharmaceutical research to enhance the efficacy, metabolic stability, and pharmacokinetic profile of drug candidates. 4-Fluoro-2-methylthiophenol serves as a valuable precursor and structural motif in this context.

As a Key Intermediate for Active Pharmaceutical Ingredients (APIs)

An intermediate is a chemical compound that is a stepping stone in the synthesis of a final product, such as an Active Pharmaceutical Ingredient (API). The quality and structure of intermediates are critical as they directly influence the outcome of the API synthesis. While specific APIs derived directly from this compound are proprietary or in early-stage development, the utility of its structural analog, 4-fluorothiophenol, provides a clear precedent. For instance, 4-fluorothiophenol is a documented key intermediate in the synthesis of Bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer chemicalbook.comthermofisher.com.

The synthesis of such APIs often involves nucleophilic substitution reactions where the thiol group of the fluorinated thiophenol displaces a leaving group on another molecule, forming a thioether linkage. The presence of the fluorine atom in the para-position can influence the reactivity of the thiol group and impart desirable properties to the final API. The additional methyl group in this compound offers another point of modification and can further modulate the compound's steric and electronic properties, potentially leading to new API candidates.

Table 1: Example of API Synthesis Using a Structural Analog

| Intermediate | API | Therapeutic Class |

|---|

This table illustrates the role of a close structural analog as a key intermediate.

Role as a Building Block in Drug Discovery and Lead Compound Development

In drug discovery, "building blocks" are relatively simple molecules that can be combined to create a large number of more complex molecules for screening for biological activity. Fluorinated compounds are highly sought-after building blocks due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity guidechem.com.

This compound serves as a valuable building block for creating libraries of novel compounds for lead discovery. Its trifunctional nature (possessing fluoro, methyl, and thiol groups) allows for diverse chemical modifications. For example, substituted thiophenols are used in advanced chemical reactions, such as palladium-catalyzed asymmetric carbonylation, to construct axially chiral structures acs.org. These complex chiral scaffolds are of significant interest in medicinal chemistry as they can provide precise three-dimensional arrangements for interacting with biological targets acs.org. The thiol group allows for its incorporation into larger molecules, while the fluorine and methyl groups can be used to fine-tune the physicochemical properties of the resulting lead compounds.

Structure-Activity Relationship Studies of Fluorinated Thiophenol-Containing Bioactive Molecules

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The insights gained from SAR studies guide the optimization of lead compounds into potent and selective drug candidates.

The this compound scaffold contains key features that are systematically explored in SAR studies:

Fluorine Atom: The fluorine at position 4 is an electron-withdrawing group that can affect the acidity of the phenol (pKa), lipophilicity, and metabolic stability. It can also engage in favorable interactions with biological targets.

Methyl Group: The methyl group at position 2 provides steric bulk and can influence the conformation of the molecule. Its presence can also block metabolic attack at that position, enhancing the compound's half-life.

Thiol/Thioether Group: The sulfur atom can act as a hydrogen bond acceptor and its conversion to a thioether allows for the connection of the fluorinated phenyl ring to other parts of a molecule.

By synthesizing analogs where these groups are moved, replaced, or modified, researchers can probe their specific contributions to biological activity. For example, the para-fluoro-thiol reaction is a powerful tool for conjugating various thiols to peptides, allowing for the systematic study of how different thiol-containing fragments affect antimicrobial activity mdpi.com. This same principle applies to small molecules, where the this compound moiety can be incorporated to systematically evaluate its impact on a compound's efficacy and safety profile.

Table 2: Key Structural Features of this compound for SAR Studies

| Structural Feature | Position | Potential Influence on Bioactivity |

|---|---|---|

| Fluorine | 4 (para) | Modulates pKa, lipophilicity, metabolic stability, target binding |

| Methyl Group | 2 (ortho) | Provides steric bulk, influences conformation, blocks metabolism |

Contributions to Polymer Science and Advanced Materials

The unique reactivity of the thiol group and the properties imparted by the fluorinated aromatic ring make this compound a valuable component in the design of advanced polymers and materials.

Synthesis of Functional Polymers and Photoresists

Functional polymers are macromolecules that possess specific chemical groups that impart desired properties or allow for further chemical modification. The thiol group of this compound is particularly useful for incorporation into polymers through various "click" chemistry reactions.

One notable application is the para-fluoro-thiol reaction, a type of nucleophilic aromatic substitution. In this reaction, a polymer containing pentafluorophenyl groups can be modified by reacting it with a thiol, such as this compound. The thiol selectively displaces the fluorine atom at the para position of the pentafluorophenyl ring, creating a stable thioether linkage and incorporating the 4-fluoro-2-methylphenylthio moiety into the polymer side chain tandfonline.comresearchgate.net. This post-polymerization modification is a highly efficient method for creating well-defined functional polymers with tailored properties, such as hydrophobicity and thermal stability researchgate.net.

Furthermore, fluorinated polymers are extensively used in the electronics industry as photoresists and in photonics for applications like optical waveguides mdpi.com. These materials require low optical propagation losses and tunable refractive indices, properties that can be achieved by incorporating highly fluorinated monomers mdpi.com. The this compound moiety can contribute to these properties when integrated into polymer structures.

Surface Modification of Natural Polymers via Grafting

Surface modification is a critical technology for altering the surface properties of a material without changing its bulk characteristics. "Grafting" involves attaching polymer chains or small molecules to a surface. The thiol group in this compound makes it an excellent candidate for surface grafting applications.

For example, surfaces can be functionalized with reactive groups (e.g., pentafluorophenyl groups) and then exposed to this compound. The thiol group will react with the surface, creating a covalently attached monolayer of 4-fluoro-2-methylphenylthio groups tandfonline.com. This can dramatically alter the surface properties, such as wettability, adhesion, and biocompatibility. This technique is a powerful tool for creating advanced materials for a variety of applications, from biomedical devices to microelectronics.

Development of Optoelectronic Materials Utilizing Fluorinated Aromatic Cores

The incorporation of fluorine atoms into conjugated organic materials is a key strategy for developing advanced optoelectronic materials. Fluorinated aromatic cores, similar in structure to derivatives of this compound, are utilized to create materials with enhanced performance and stability for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) rsc.org.

The introduction of fluorine has several beneficial effects on the properties of these materials. Fluorine atoms are highly electronegative and can lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the organic semiconductor rsc.org. This tuning of energy levels can facilitate easier electron injection and improve the material's resistance to oxidative degradation, leading to more stable and efficient devices rsc.org.

Research in this area has led to a deeper understanding of how the degree of fluorination affects material properties, enabling the controlled formation of solid-state materials with desired structures for improved charge transport dtic.mil. The development of new synthetic methods for preparing perfluoroalkylated aromatic compounds is crucial for the organic semiconductor industry dtic.mil. These robust fluorinated materials are essential for creating air-stable and moisture-resistant flexible optoelectronics, which are critical for applications demanding operation under extreme environmental conditions dtic.mil.

Catalytic and Asymmetric Synthesis Applications

Role as Chiral Ligands or Catalysts in Organic Transformations

Derivatives of this compound, particularly chiral thioether compounds, have garnered significant attention for their role as ligands in asymmetric catalysis. The binding of chiral ligands to transition metals creates a specific chiral environment that can induce stereoselectivity in chemical reactions, which is a crucial aspect of modern synthetic chemistry mdpi.com.

Thioethers are effective neutral ligands for transition metals and can be incorporated into chelating structures that stabilize metal complexes researchgate.net. Organosulfur compounds where the sulfur atom itself is the stereogenic center, such as certain sulfoxides and sulfoximines, have emerged as a growing class of chiral catalysts and ligands bohrium.com. These S-chiral ligands have been successfully employed in a variety of asymmetric syntheses over the last 15 years bohrium.com.

The utility of chiral thioether ligands has been demonstrated in numerous transition-metal-catalyzed reactions, including:

Asymmetric allylic substitution

Hydrogenation and transfer hydrogenation

Hydrosilylation

Michael addition and 1,4-conjugate addition researchgate.net

The design of effective chiral ligands is a key factor in advancing the field of enantioselective C-H functionalization, a powerful method for constructing complex molecules from simple starting materials mdpi.com.

Stereoselective Synthesis of Chiral Fluorinated Compounds

The synthesis of organic molecules containing fluorine has become increasingly important in pharmaceutical and agricultural chemistry nih.gov. A significant challenge in this field is the stereoselective construction of a carbon center bearing a fluorine atom, especially a fluorinated quaternary carbon nih.gov.

Derivatives of fluorinated thiophenols can serve as precursors or reagents in methodologies aimed at creating these complex chiral structures. Asymmetric electrophilic fluorination, using either transition metal catalysts or chiral organocatalysts, is a primary method for producing chiral alkyl fluorinated compounds nih.gov. For instance, α-monofluorinated sulfoximines can be prepared via electrophilic fluorination and subsequently used in reactions to produce monofluoroalkenes with high stereoselectivity cas.cn.

Recent progress in the field has focused on developing flexible and efficient routes to optically active α,α-chlorofluoro carbonyl compounds, which can be converted into a variety of chiral molecules possessing a fluorinated quaternary carbon center through nucleophilic substitution nih.gov. These methods provide access to new classes of chiral organofluorine molecules that are valuable for developing new drugs and agrochemicals nih.govnih.gov.

Exploration in Agrochemical and Chemical Biology Research

Design and Synthesis of Novel Agrochemical Agents (e.g., insecticides)

Fluorinated and sulfur-containing organic compounds are prominent structural motifs in the design of modern agrochemicals. Concerns over the environmental impact of highly halogenated pesticides have driven research into new active ingredients, with sulfur-containing compounds being a key area of exploration semanticscholar.org.

Derivatives of this compound are building blocks for novel meta-diamide insecticides. In one synthetic approach, a series of new meta-diamide compounds containing sulfide (B99878) derivatives were synthesized and showed potent insecticidal activity nih.gov. Several of these compounds exhibited 100% lethality against pests like the diamondback moth (Plutella xylostella) and the cowpea aphid (Aphis craccivora) at a concentration of 500 mg·L⁻¹ nih.gov.

The research has yielded several classes of compounds with promising insecticidal profiles. The table below summarizes findings from studies on novel insecticides derived from related structures.

| Compound Class | Target Pests | Notable Activity | Source |

| Meta-diamide Sulfide Derivatives | Plutella xylostella, Aphis craccivora | Compounds C-2, C-3, C-4, and D-2 showed 60-100% activity at 0.625 mg·L⁻¹ against P. xylostella. | nih.gov |

| Sulfur-Containing Meta-amides | Nilaparvata lugens | Introduction of a sulfur derivative structure into a lead insecticide (Broflanilide) was explored. | semanticscholar.org |